molecular formula C19H27N3O4 B13703529 4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid

4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid

Cat. No.: B13703529
M. Wt: 361.4 g/mol
InChI Key: JSAGQMGFGYSPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid is a complex organic compound with the molecular formula C19H27N3O4 and a molecular weight of 361.44 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a piperazine ring, which is further substituted with a Boc-protected azetidine group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

The synthesis of 4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. One common synthetic route includes the following steps:

Chemical Reactions Analysis

4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid is primarily related to its ability to interact with biological targets such as enzymes and receptors. The piperazine ring and the azetidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The Boc group, when removed, exposes a reactive amine that can further interact with biological molecules .

Comparison with Similar Compounds

4-[4-(1-Boc-3-azetidinyl)-1-piperazinyl]benzoic Acid can be compared with similar compounds such as:

Properties

Molecular Formula

C19H27N3O4

Molecular Weight

361.4 g/mol

IUPAC Name

4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]piperazin-1-yl]benzoic acid

InChI

InChI=1S/C19H27N3O4/c1-19(2,3)26-18(25)22-12-16(13-22)21-10-8-20(9-11-21)15-6-4-14(5-7-15)17(23)24/h4-7,16H,8-13H2,1-3H3,(H,23,24)

InChI Key

JSAGQMGFGYSPOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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